molecular formula C26H40O3 B11516246 (8xi,9xi,14xi)-17-Oxoandrost-5-en-3-yl heptanoate

(8xi,9xi,14xi)-17-Oxoandrost-5-en-3-yl heptanoate

Cat. No.: B11516246
M. Wt: 400.6 g/mol
InChI Key: HHENOUDBWKNPAB-CYABYPLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9A,11A-DIMETHYL-1-OXO-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL HEPTANOATE is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9A,11A-DIMETHYL-1-OXO-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL HEPTANOATE involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization reactions, oxidation, and esterification. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9A,11A-DIMETHYL-1-OXO-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL HEPTANOATE undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

9A,11A-DIMETHYL-1-OXO-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL HEPTANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 9A,11A-DIMETHYL-1-OXO-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL HEPTANOATE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    7-Oxo-DHEA: A related compound with similar structural features and biological activities.

    11-Deoxycorticosterone acetate: Another cyclopenta[a]phenanthrene derivative with distinct pharmacological properties.

Uniqueness

9A,11A-DIMETHYL-1-OXO-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL HEPTANOATE stands out due to its unique combination of structural features and functional groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

IUPAC Name

[(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19?,20?,21?,22?,25-,26-/m0/s1

InChI Key

HHENOUDBWKNPAB-CYABYPLBSA-N

Isomeric SMILES

CCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4=O)C)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C

Origin of Product

United States

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